

An In-depth Technical Guide to the Chemical Properties of 4-Nitrobiphenyl-d9

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Compound of Interest

Compound Name: 4-Nitrodiphenyl-D9

Cat. No.: B15341491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and metabolic pathways of 4-nitrobiphenyl-d9. This deuterated analog of 4-nitrobiphenyl is a critical tool in metabolism, pharmacokinetic, and environmental fate studies, serving as an internal standard for quantitative analysis.

Core Chemical Properties

4-Nitrobiphenyl-d9 is a stable, isotopically labeled form of 4-nitrobiphenyl. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Property	Value
Chemical Formula	C ₁₂ D ₉ NO ₂
Molecular Weight	208.26 g/mol [1]
CAS Number	350818-59-6[1]
Appearance	Neat[1]
Synonyms	4-Nitro-1,1'-biphenyl-2,2',3,3',4',5,5',6,6'-d9, 1,1'-Biphenyl-d9, 4-nitro-

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 4-nitrobiphenyl-d9. Below is a summary of expected spectroscopic data, with comparative data for the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution, the ^1H NMR spectrum of 4-nitrobiphenyl-d9 is expected to show a significant reduction or absence of signals corresponding to the aromatic protons. Residual proton signals may be present depending on the isotopic purity. The ^{13}C NMR spectrum will show signals for the carbon atoms, though the coupling patterns may be affected by the adjacent deuterium atoms.

^1H NMR Data for Partially Deuterated 4-Nitrobiphenyl (in Chloroform-d):

- δ 8.36 (d, $J = 8.4$ Hz, 0.07H)
- δ 7.85 (s, 0.62H)[2]

^1H NMR Data for 4-Nitrobiphenyl (Non-deuterated): A complex multiplet pattern is typically observed in the aromatic region (approximately 7.4-8.4 ppm).

^{13}C NMR Data for 4-Nitrobiphenyl (Non-deuterated): Signals for the 12 aromatic carbons would be expected, with chemical shifts influenced by the nitro group and the biphenyl structure.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the isotopic enrichment of 4-nitrobiphenyl-d9.

Expected Mass Spectrum of 4-Nitrobiphenyl-d9: The molecular ion peak (M^+) is expected at m/z 208.

Mass Spectrum of Partially Deuterated 4-Nitrobiphenyl (Electron Ionization):

- MS(EI) 201.2, 202.2, 203.2, 204.2[2]

Mass Spectrum of 4-Nitrobiphenyl (Non-deuterated, Electron Ionization):

- The NIST WebBook reports the mass spectrum for the non-deuterated compound, with a molecular ion peak at m/z 199.[3]

Experimental Protocols

Synthesis of 4-Nitrobiphenyl-d9

A general method for the deuteration of nitroaromatics using a silver-catalyzed hydrogen-isotope exchange with D_2O can be adapted for the synthesis of 4-nitrobiphenyl-d9.[2]

Materials:

- 4-Nitrobiphenyl
- Silver carbonate (Ag_2CO_3)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Deuterium oxide (D_2O)
- Methyl t-butyl ether (MTBE)
- Saturated ammonium chloride (NH_4Cl) solution
- Ethyl acetate (EtOAc)

Procedure:

- To an oven-dried heavy-wall pressure vessel, add 4-nitrobiphenyl (1.0 mmol), silver carbonate (0.2 mmol), triphenylphosphine (0.6 mmol), potassium carbonate (1.0 mmol), and methyl t-butyl ether (0.1 mL) in D_2O (1.0 mL).[2]
- Seal the vessel and purge with a nitrogen stream.[2]
- Heat the mixture at 120 °C with stirring for 24 hours.[2]

- After cooling, quench the reaction with a saturated NH_4Cl solution.[2]
- Extract the product with ethyl acetate (3 x 20 mL).[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 4-nitrobiphenyl-d9 can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2] The purity of the fractions can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Analytical Methods

A reverse-phase HPLC method can be used for the analysis of 4-nitrobiphenyl-d9.

Method Parameters (adapted from 4-nitrobiphenyl analysis):

- Column: C18
- Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used instead of phosphoric acid.[4]
- Detection: UV at an appropriate wavelength (e.g., 290 nm for related compounds).[5]

GC-MS is a powerful technique for both qualitative and quantitative analysis of 4-nitrobiphenyl-d9.

Method Parameters (general guidance):

- Column: A non-polar or medium-polarity column, such as a DB-5MS.
- Injection: Splitless injection is suitable for trace analysis.
- Oven Program: A temperature ramp starting from a low temperature (e.g., 60°C) to a high temperature (e.g., 280°C) to ensure good separation.

- Carrier Gas: Helium or hydrogen.
- MS Detection: Electron ionization (EI) in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Metabolic Pathways

The metabolism of 4-nitrobiphenyl has been studied in rat liver fractions and involves several key biotransformation pathways.[6] It is anticipated that 4-nitrobiphenyl-d9 follows similar metabolic routes. The primary metabolic process is the reduction of the nitro group.

Key Metabolic Transformations:

- Nitroreduction: The nitro group is reduced to a nitroso group, then to a hydroxylamine, and finally to an amine, forming 4-aminobiphenyl-d9.
- N-Acetylation: The resulting amino group can be acetylated.
- N-Hydroxylation: The amino group can also be hydroxylated.
- Ring Hydroxylation: Hydroxylation can occur on the aromatic rings.

The metabolic pathways can be visualized as follows:



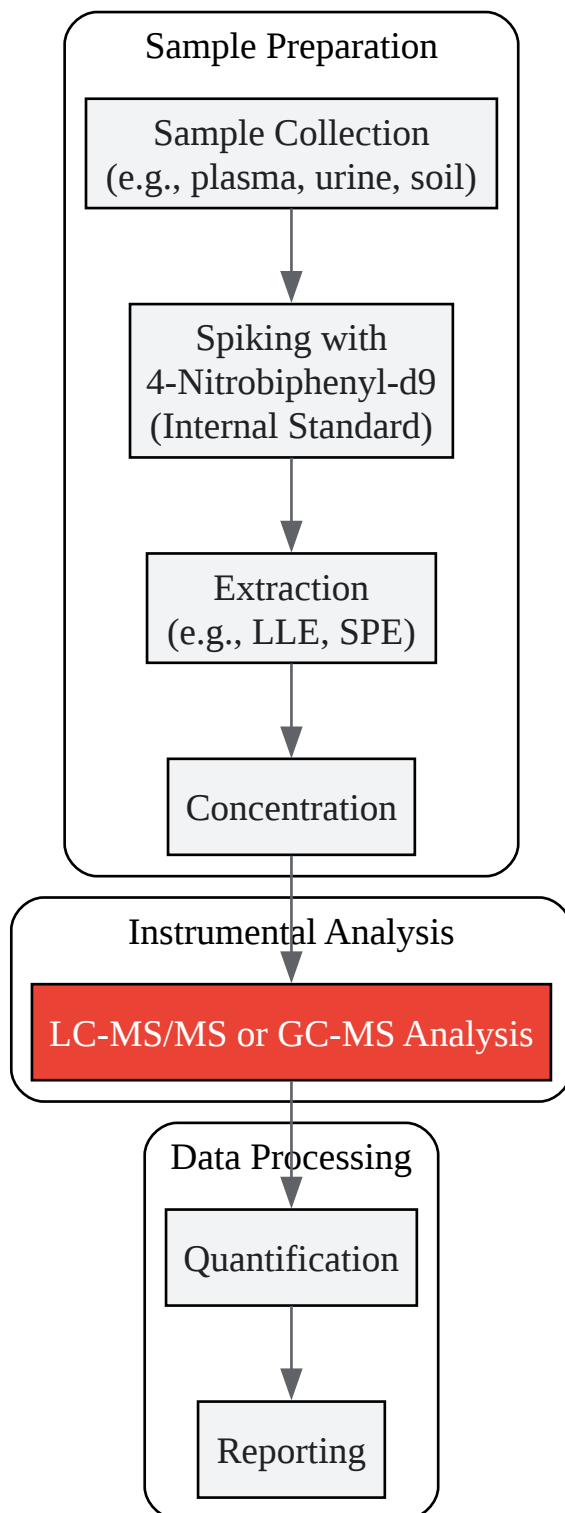
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Caption: Proposed metabolic pathway of 4-nitrobiphenyl-d9.

Experimental Workflows

General Analytical Workflow

A typical workflow for the analysis of 4-nitrobiphenyl-d9 in a biological or environmental matrix is outlined below.



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